molecular formula C5H10N2O3 B14263782 N-[2-(Ethenyloxy)ethyl]-N-methylnitramide CAS No. 134842-17-4

N-[2-(Ethenyloxy)ethyl]-N-methylnitramide

Cat. No.: B14263782
CAS No.: 134842-17-4
M. Wt: 146.14 g/mol
InChI Key: TZXYTIQWQPOFFZ-UHFFFAOYSA-N
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Description

N-[2-(Ethenyloxy)ethyl]-N-methylnitramide is an organic compound that features both an ethenyloxy group and a nitramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Ethenyloxy)ethyl]-N-methylnitramide typically involves the reaction of ethenyloxyethylamine with methyl nitramide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The raw materials are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize the conversion of reactants to the desired product. The product is then isolated and purified using large-scale separation techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Ethenyloxy)ethyl]-N-methylnitramide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as sodium ethoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.

Scientific Research Applications

N-[2-(Ethenyloxy)ethyl]-N-methylnitramide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(Ethenyloxy)ethyl]-N-methylnitramide involves its interaction with specific molecular targets. The ethenyloxy group can participate in nucleophilic substitution reactions, while the nitramide group can undergo redox reactions. These interactions can affect various biochemical pathways and processes, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Ethenyloxy)ethyl]-N’-(2-methoxyphenyl)ethanediamide
  • N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine

Uniqueness

N-[2-(Ethenyloxy)ethyl]-N-methylnitramide is unique due to its combination of ethenyloxy and nitramide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.

Properties

CAS No.

134842-17-4

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

N-(2-ethenoxyethyl)-N-methylnitramide

InChI

InChI=1S/C5H10N2O3/c1-3-10-5-4-6(2)7(8)9/h3H,1,4-5H2,2H3

InChI Key

TZXYTIQWQPOFFZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC=C)[N+](=O)[O-]

Origin of Product

United States

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